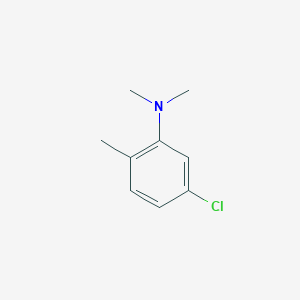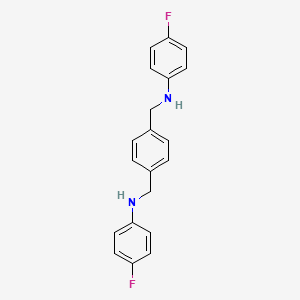
alpha,alpha'-Bis(4-fluoroanilino)-P-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha’-Bis(4-fluoroanilino)-P-xylene: is an organic compound that features two 4-fluoroaniline groups attached to a p-xylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene typically involves the reaction of p-xylene with 4-fluoroaniline under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluorinated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is investigated for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of alpha,alpha’-Bis(4-fluoroanilino)-P-xylene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The aniline groups can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analog with a single fluoroaniline group.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a single fluorine atom.
4-Fluorophenol: Features a hydroxyl group instead of an aniline group.
Uniqueness: alpha,alpha’-Bis(4-fluoroanilino)-P-xylene is unique due to its dual fluoroaniline groups attached to a p-xylene core. This structure imparts distinct chemical and physical properties, making it more versatile for various applications compared to its simpler analogs.
Properties
Molecular Formula |
C20H18F2N2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-fluoro-N-[[4-[(4-fluoroanilino)methyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C20H18F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-12,23-24H,13-14H2 |
InChI Key |
SUUDYWHTZUIYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


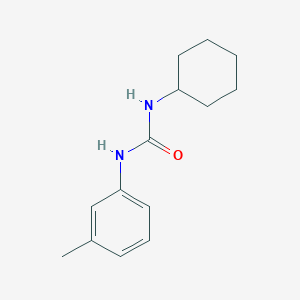

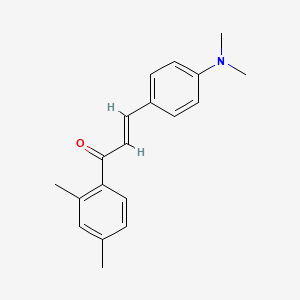
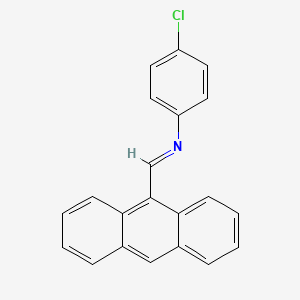

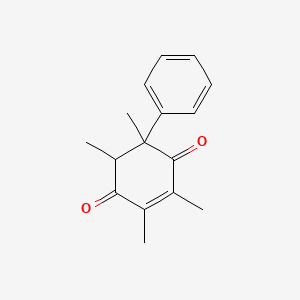
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)

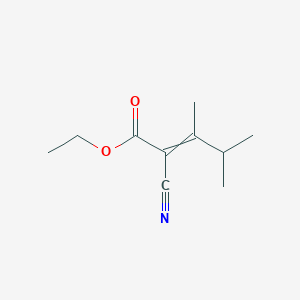

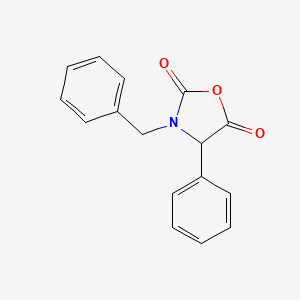
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
